molecular formula C7H10N4O3 B15350467 N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide CAS No. 36664-10-5

N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide

Cat. No.: B15350467
CAS No.: 36664-10-5
M. Wt: 198.18 g/mol
InChI Key: CBTWZSITICYTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Nitroimidazol-1-yl)ethyl]acetamide (CAS 36664-10-5) is a synthetic nitroimidazole derivative of significant interest in scientific research, particularly in the field of tumor biology and molecular imaging. Its core research value lies in its application for studying tissue hypoxia, a condition characterized by insufficient oxygen levels that is a hallmark of the microenvironment in many solid tumors . Tumor hypoxia is a key factor in cancer progression and is known to cause resistance to radiotherapy and chemotherapy, making its detection and quantification crucial for developing effective treatment strategies . The mechanism of action for this compound and related 2-nitroimidazoles involves passive diffusion into cells. Under hypoxic (low-oxygen) conditions, the nitro group (NO₂) of the imidazole ring undergoes enzymatic reduction, forming highly reactive species that become covalently bound to intracellular macromolecules, leading to its selective trapping within hypoxic cells . In normoxic (normal oxygen) conditions, this reduction is reversed, and the molecule diffuses out of the cell. This selective retention forms the basis for its use in detecting hypoxic tissues. Researchers have developed various radiolabeled analogues of similar nitroimidazole-acetamide compounds, such as [¹⁸F]NEFA and [¹⁸F]FETA, for use as positron emission tomography (PET) radiotracers to non-invasively image and monitor tumor hypoxia . The compound is characterized by the molecular formula C₇H₁₀N₄O₃ and a molecular weight of 198.18 g/mol . As a member of the 2-nitroimidazole chemical family, it should be handled with appropriate precautions. Safety data for the related compound 2-nitroimidazole indicates potential hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . Researchers should consult relevant Safety Data Sheets for detailed handling and disposal procedures. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

36664-10-5

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C7H10N4O3/c1-6(12)8-2-4-10-5-3-9-7(10)11(13)14/h3,5H,2,4H2,1H3,(H,8,12)

InChI Key

CBTWZSITICYTDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1C=CN=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide typically involves the reaction of 2-nitroimidazole with ethylamine followed by acetylation. The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic anhydride, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1.3. Coupling Agents

For enhanced efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are used to activate carboxylic acids, facilitating amide coupling under mild conditions .

2.1. Amide Bond Formation

The core reaction involves nucleophilic substitution of a hydroxyl group with an amide functionality. For example:

  • Activation : A carboxylic acid (e.g., acetic acid) undergoes activation via coupling agents (EDCI/HOBt) to form a reactive intermediate .

  • Nucleophilic Attack : The hydroxyl group of 2-(2-nitroimidazol-1-yl)ethanol attacks the activated carbonyl, forming an amide bond .

2.2. Functional Group Transformations

  • Ester to Amide Conversion : 2-(2-nitroimidazol-1-yl)ethyl acetate undergoes hydrolysis with carboxylesterases to yield the amide derivative .

  • Halide Substitution : Bromoacetate derivatives (e.g., 2-bromoacetate) react with amines to form amides under basic conditions .

Functional Group Interactions and Stability

The 2-nitroimidazole moiety contributes to:

  • Electrophilic Nitro Group : Facilitates reduction in hypoxic environments, enabling tumor targeting .

  • Amide Bond Stability : Resistant to hydrolysis under physiological conditions, enhancing in vivo efficacy .

Structural Variants and Analog Development

Compound Structural Modification Purpose
2-Nitroimidazole Parent nitroimidazole ringRadiation sensitization
N-(2-Hydroxyethyl) Derivative Hydroxyethyl substitutionEnhanced solubility, reduced toxicity
Benzyl-Substituted Analog Benzyl group at acetamide positionAltered pharmacokinetics

Research Findings and Challenges

  • Solubility : Hydrophilic modifications (e.g., hydroxyethyl) improve solubility, critical for imaging applications .

  • Toxicity : Structural analogs with benzyl or trifluoropropyl groups aim to reduce systemic toxicity while maintaining efficacy .

  • Metabolic Stability : Amide bonds resist enzymatic hydrolysis, prolonging in vivo retention .

Scientific Research Applications

N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide, a 2-nitroimidazole derivative, is primarily used in scientific research for cancer imaging and as a radiosensitizer in cancer therapy . Nitroimidazole derivatives can be labeled with radioisotopes for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging .

Scientific Research Applications

  • Hypoxia Imaging: Radiolabeled nitroimidazole derivatives are used for imaging tumor hypoxia, as these compounds can be reduced to form reactive chemical species that bind to cells lacking sufficient oxygen . The process involves enzymatic single-electron reduction in hypoxic cells, leading to the selective retention of radiolabeled species within these cells .
  • PET Imaging Agent: this compound, specifically 2-[18F]Fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide ([18F]NEFT), has been explored as a hypoxia imaging agent for PET . However, studies have indicated that [18F]NEFT may have lower mean tumor uptake and tumor-to-muscle ratios compared to other agents like [18F]FMISO in animal models .
  • Radiosensitizer: 2-nitroimidazoles are employed to enhance the effectiveness of radiation and chemical treatments in tumors .

Preclinical Studies

  • In EMT-6 tumor-bearing mice, [18F]NEFT exhibited a lower mean tumor uptake (2.45 ± 0.08) compared to [18F]FMISO (3.29 ± 0.73). Similarly, the tumor-to-muscle ratio for [18F]NEFT was lower (1.41) than that of [18F]FMISO (1.74) .

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways involved in cellular processes. It forms adducts with hypoxic cells, allowing for the visualization and study of hypoxic regions in biological tissues. The exact mechanism involves the nitro group of the compound undergoing reduction in hypoxic conditions, leading to the formation of reactive intermediates that bind to cellular components.

Comparison with Similar Compounds

Table 1: Key Hypoxia-Targeting Nitroimidazole Acetamides

Compound Name Substituents Application Key Findings
N-[2-(2-Nitroimidazol-1-yl)ethyl]acetamide Ethyl-acetamide linker PET tracer (preclinical) Moderate lipophilicity; selective retention in hypoxic tissues .
[18F]EF3 ([18F]EF3) Trifluoropropyl-acetamide linker PET hypoxia imaging Enhanced blood-brain barrier penetration; validated in preclinical models .
[18F]FMISO 2-Nitroimidazole with hydroxymethyl side chain Clinical PET hypoxia imaging Longer retention in tumors but slower clearance from normoxic tissues .
N-(2-Fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide Fluoroethyl-acetamide linker Reference standard for [18F]FETA Improved radiolabeling efficiency; used to validate tracer metabolism .

Key Differences :

  • Lipophilicity : The trifluoropropyl group in [18F]EF3 increases lipophilicity compared to the ethyl group in the target compound, enhancing brain uptake .
  • Biodistribution: [18F]FMISO’s hydroxymethyl group slows clearance, leading to higher background noise in imaging .
  • Metabolic Stability : Fluoroethyl derivatives exhibit slower in vivo degradation than ethyl analogues due to C-F bond stability .

Benzimidazole and Imidazole Derivatives with Acetamide Moieties

Table 2: Therapeutic Acetamide Derivatives with Heterocyclic Cores

Compound Name Core Structure Therapeutic Use Activity Data
This compound Nitroimidazole Hypoxia imaging EC50 for hypoxia binding: <1 µM (in vitro) .
N-((1S)-1-{4-[2-Fluoro-1-(fluoromethyl)ethoxy]phenyl}ethyl)-2-(7-nitro-1H-benzimidazol-1-yl)acetamide Benzimidazole Vanilloid receptor 1 (VR1) inhibition IC50: 10 nM (VR1); analgesic effects in neuropathic pain models .
2-Acetamidobenzimidazole Benzimidazole Antimicrobial/anticancer MIC: 2 µg/mL (against S. aureus); IC50: 8 µM (HeLa cells) .
N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide Imidazole-thiol Enzyme inhibition (research) Binds metalloproteases; Ki: 0.5 µM (in silico) .

Key Differences :

  • Mechanism : Nitroimidazoles target hypoxia via redox chemistry, while benzimidazoles (e.g., VR1 inhibitors) modulate receptor activity .
  • Substituent Impact : Thiol or fluorinated groups (e.g., in VR1 inhibitors) improve target affinity but reduce metabolic stability compared to nitroimidazole derivatives .

Crystallographic and Coordination Properties

N-Substituted acetamides, such as 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , exhibit planar amide groups and hydrogen-bonded dimerization, which enhance their coordination with metal ions . In contrast, this compound lacks bulky aromatic substituents, resulting in simpler crystal packing and reduced steric hindrance for biological interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-nitroimidazole derivatives with bromoethylacetamide under reflux in a polar solvent (e.g., acetic acid) with catalysts like potassium carbonate. Optimization involves adjusting temperature (60–80°C), reaction time (4–8 hours), and stoichiometric ratios. Purification via recrystallization (ethanol/water mixtures) or column chromatography ensures purity >95% .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the nitroimidazole ring protons (δ 7.5–8.5 ppm) and acetamide methyl group (δ 2.0–2.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., m/z 228.1 for C7_7H10_{10}N4_4O3_3).
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (nitro group) validate functional groups .

Q. What are the common byproducts or impurities formed during synthesis, and how can they be mitigated?

  • Methodology : Byproducts like unreacted nitroimidazole or ethylacetamide derivatives arise from incomplete reactions. Mitigation strategies include:

  • Using excess nitroimidazole (1.2–1.5 eq) to drive the reaction.
  • Monitoring progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purification via flash chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can researchers design experiments to validate the hypoxia-targeting efficacy of this compound derivatives in preclinical models?

  • Methodology :

  • In Vivo Models : Administer radiolabeled derivatives (e.g., 18^{18}F-labeled) to tumor-bearing rodents. Use PET imaging to quantify uptake in hypoxic regions (e.g., <10 mmHg O2_2).
  • Control Experiments : Compare with established hypoxia markers (e.g., [18^{18}F]FMISO).
  • Histological Validation : Correlate PET data with pimonidazole immunohistochemistry .

Q. What strategies are employed to radiolabel this compound with fluorine-18 for PET imaging, and how is radiochemical purity assessed?

  • Methodology :

  • Radiolabeling : Use nucleophilic substitution of a tosyl or bromo precursor with 18^{18}F-fluoride (e.g., K18^{18}F/Kryptofix 222 in acetonitrile, 100°C, 10 min).
  • Purification : Solid-phase extraction (C18 cartridges) or HPLC (C18 column, acetonitrile/water).
  • Quality Control : Radiochemical purity (>98%) is confirmed via radio-TLC or radio-HPLC .

Q. How should researchers address contradictory data in biodistribution studies of nitroimidazole-based hypoxia markers?

  • Methodology :

  • Variable Oxygenation : Use controlled hypoxia chambers to standardize O2_2 levels during experiments.
  • Pharmacokinetic Analysis : Measure blood clearance rates and metabolite profiles via LC-MS.
  • Statistical Models : Apply multivariate regression to account for tumor heterogeneity and nonspecific binding .

Q. What in vitro assays are suitable for evaluating the hypoxia-selective binding affinity of this compound derivatives?

  • Methodology :

  • Cellular Uptake Assays : Incubate derivatives with human cancer cells (e.g., HT-29) under normoxia (21% O2_2) vs. hypoxia (1% O2_2). Quantify uptake via fluorescence (if tagged) or scintillation counting (for radiolabeled compounds).
  • Competitive Binding : Co-administer with excess unlabeled nitroimidazole to assess specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.